Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

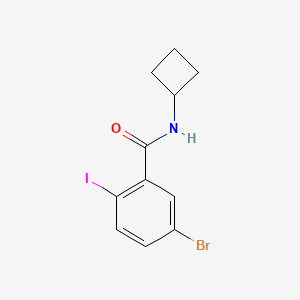

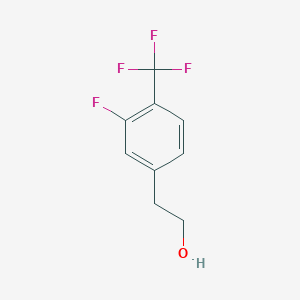

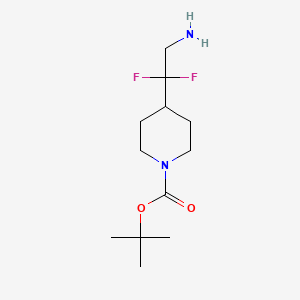

“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol. It is related to other compounds such as 3-Fluoro-4-(trifluoromethyl)benzoic acid and Benzeneethanol, 3-(trifluoromethyl)- .

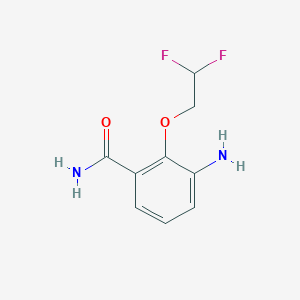

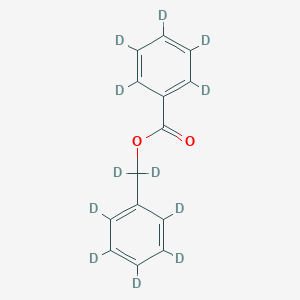

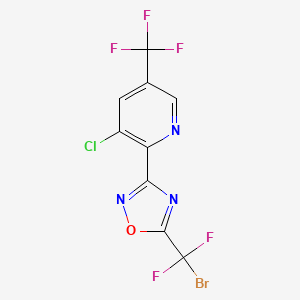

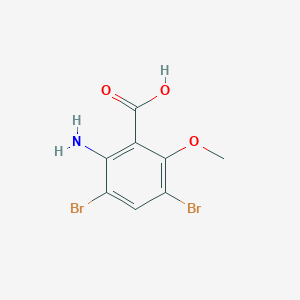

Molecular Structure Analysis

The molecular structure of “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached, along with an ethanol group (-CH2CH2OH) .Physical And Chemical Properties Analysis

“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 222.0±35.0 °C .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, plays a significant role in pharmaceuticals . It has been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . For instance, the drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .

Agrochemical Applications

Trifluoromethyl groups also play an important role in agrochemicals . They can enhance the pest control properties of certain insecticides when compared to traditional phenyl-containing insecticides .

Material Science Applications

In material science, the trifluoromethyl group is used due to its unique properties when incorporated into organic molecules .

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For example, it can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Electronics Applications

The trifluoromethyl group has found applications in the field of electronics . The unique properties of fluorine incorporation in organic molecules make it suitable for various applications in this field.

Catalysis

Trifluoromethyl groups have been used in catalysis . The unique properties of these groups can enhance the efficiency of certain catalytic processes.

Safety and Hazards

When handling “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIIWIJJRTLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)